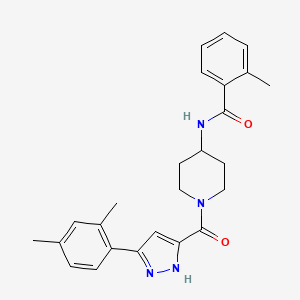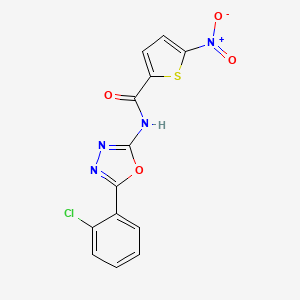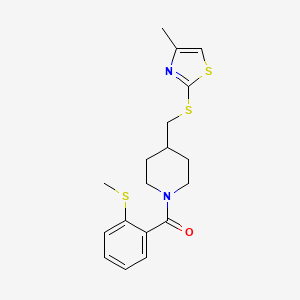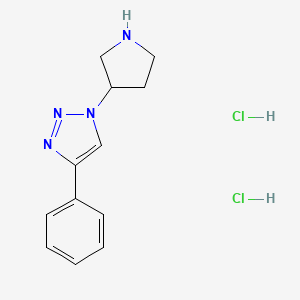![molecular formula C21H14ClF3N2O2 B3005709 5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole CAS No. 1935723-12-8](/img/structure/B3005709.png)
5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole is a useful research compound. Its molecular formula is C21H14ClF3N2O2 and its molecular weight is 418.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on imidazole derivatives often focuses on their synthesis and structural characterization, laying the foundation for understanding their reactivity and potential applications. For instance, the microwave-assisted synthesis of imidazole derivatives has been reported, highlighting a method for creating complex molecules with potential biological activity (Saberi et al., 2009). Additionally, studies on the crystal structures of these compounds provide insights into their molecular arrangements, which is crucial for designing molecules with desired properties (Shraddha et al., 2020).
Antifungal and Antibacterial Properties
Imidazole derivatives have been explored for their antifungal and antibacterial properties. Research demonstrates that substituent groups on the imidazole ring can significantly affect the molecule's biological activity, offering a pathway to developing new antimicrobial agents. For example, studies on the antifungal activity of substituted imidazoles against various strains suggest their potential as therapeutic agents (Macías et al., 2018).
Applications in Chemotherapy
Imidazole derivatives have also been investigated for their potential applications in chemotherapy, particularly in the treatment of tropical diseases. The synthesis and evaluation of copper complexes with imidazole ligands show promising results against certain diseases, highlighting the role of metal-imidazole complexes in medicinal chemistry (Navarro et al., 2000).
Luminescence Properties
Furthermore, the luminescence properties of imidazole derivatives have attracted interest for potential applications in optoelectronic devices. Studies on the synthesis and luminescence properties of substituted imidazoles indicate their utility in developing materials with high fluorescence quantum efficiency, which could be beneficial for creating sensors and other photonic devices (Zhang et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O2/c1-12-19(13-6-2-4-8-15(13)22)27-20(26-12)18-11-10-16(28-18)14-7-3-5-9-17(14)29-21(23,24)25/h2-11H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDDTRIORXTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC=CC=C3OC(F)(F)F)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)


![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)


![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)



